molecular formula C24H27NaO9 B1677290 Omtriptolide sodium CAS No. 195883-09-1

Omtriptolide sodium

Cat. No.: B1677290
CAS No.: 195883-09-1
M. Wt: 482.5 g/mol
InChI Key: GLBMIEFQNYULDO-UFZHVSJGSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omtriptolide sodium involves several steps, starting from triptolide. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction of triptolide from Tripterygium wilfordii, followed by the aforementioned synthetic steps. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Omtriptolide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of omtriptolide, each with unique pharmacological properties .

Scientific Research Applications

Omtriptolide sodium has a wide range of scientific research applications:

Mechanism of Action

Omtriptolide sodium exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Omtriptolide sodium stands out due to its enhanced water solubility, making it more suitable for clinical applications compared to its parent compound, triptolide. Its ability to modulate multiple molecular targets and pathways also contributes to its unique therapeutic potential .

Properties

CAS No.

195883-09-1

Molecular Formula

C24H27NaO9

Molecular Weight

482.5 g/mol

IUPAC Name

sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate

InChI

InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1

InChI Key

GLBMIEFQNYULDO-UFZHVSJGSA-M

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+]

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+]

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Omtriptolide sodium;  YM 274;  YM-274;  YM274.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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